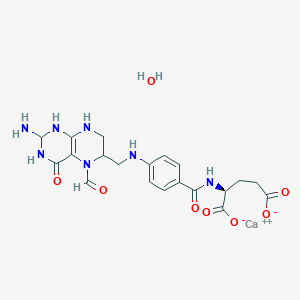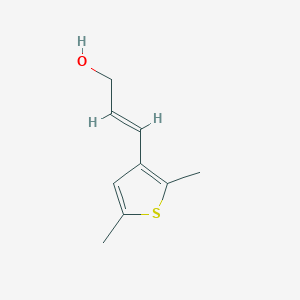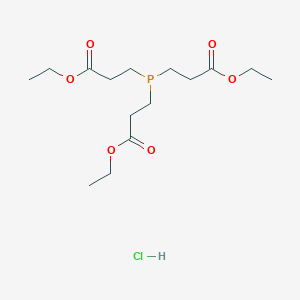
Calcium folinate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium folinate hydrate, also known as folinic acid calcium salt, is a derivative of folic acid. It is a water-soluble compound belonging to the Vitamin B complex and is essential for various metabolic functions, including the synthesis of nucleic acids and amino acids. This compound is widely used in medical treatments, particularly in oncology, to mitigate the toxic effects of folic acid antagonists like methotrexate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium folinate hydrate can be synthesized through several methods. One common synthetic route involves the reduction of folic acid to tetrahydrofolic acid, followed by formylation to produce folinic acid. The calcium salt is then formed by reacting folinic acid with calcium chloride. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar chemical reactions but with optimized conditions for higher yield and purity. The process includes the use of high-quality raw materials, precise control of reaction parameters, and rigorous purification steps to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium folinate hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can be reduced to tetrahydrofolate, an active form of folate in the body.
Substitution: It can participate in substitution reactions where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions typically involve mild temperatures and neutral pH to prevent degradation.
Major Products
The major products formed from these reactions include tetrahydrofolate and various substituted derivatives, which have different biological activities and applications .
Applications De Recherche Scientifique
Calcium folinate hydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It plays a crucial role in cellular metabolism and DNA synthesis.
Medicine: It is used to reduce the toxic effects of methotrexate in cancer therapy and to treat folate deficiency anemia.
Industry: It is used in the production of pharmaceuticals and as a nutritional supplement
Mécanisme D'action
Calcium folinate hydrate exerts its effects by replenishing the reduced folate pool in cells. It bypasses the blockage caused by folic acid antagonists by providing a pre-reduced source of tetrahydrofolate. This allows for the continuation of nucleic acid and amino acid synthesis, which is crucial for cell survival and proliferation. The primary molecular target is dihydrofolate reductase, an enzyme inhibited by methotrexate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Folic Acid: The parent compound of calcium folinate hydrate, used in various metabolic processes.
Methotrexate: A folic acid antagonist used in cancer therapy.
Leucovorin: Another form of folinic acid used similarly to this compound
Uniqueness
This compound is unique due to its ability to mitigate the toxic effects of folic acid antagonists while still supporting essential metabolic functions. Unlike folic acid, it does not require reduction by dihydrofolate reductase, making it effective even in the presence of inhibitors like methotrexate .
Propriétés
Formule moléculaire |
C20H25CaN7O8 |
|---|---|
Poids moléculaire |
531.5 g/mol |
Nom IUPAC |
calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,2,3,6,7,8-hexahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;hydrate |
InChI |
InChI=1S/C20H25N7O7.Ca.H2O/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,12-13,20,22-23,25H,5-8,21H2,(H,24,31)(H,26,32)(H,29,30)(H,33,34);;1H2/q;+2;/p-2/t12?,13-,20?;;/m0../s1 |
Clé InChI |
BOTHDXOMAPUDBH-YGTXVPQUSA-L |
SMILES isomérique |
C1C(N(C2=C(N1)NC(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].O.[Ca+2] |
SMILES canonique |
C1C(N(C2=C(N1)NC(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B13654071.png)









![2-amino-5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one](/img/structure/B13654131.png)



